molecular formula C12H13NO3 B3083039 Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate CAS No. 1135272-67-1

Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate

Cat. No.: B3083039
CAS No.: 1135272-67-1
M. Wt: 219.24 g/mol
InChI Key: GLKOUTDERTUUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl ester group at the 5-position of the indole ring and a 2-hydroxyethyl substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst.

    Esterification: The carboxylic acid group at the 5-position of the indole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Alkyl halides or acyl chlorides, base catalysts like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of a carbonyl group at the 2-position.

    Reduction: Formation of 3-(2-hydroxyethyl)-1h-indole-5-carbinol.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the 3-position.

    Methyl indole-3-carboxylate: Similar structure but lacks the 2-hydroxyethyl group.

    3-(2-Hydroxyethyl)indole: Lacks the ester group at the 5-position.

Uniqueness: Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate is unique due to the presence of both the 2-hydroxyethyl group and the methyl ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-14)7-13-11/h2-3,6-7,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKOUTDERTUUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.